molecular formula C9H16ClNO2 B1377680 2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride CAS No. 1443982-02-2

2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride

Cat. No.: B1377680
CAS No.: 1443982-02-2
M. Wt: 205.68 g/mol
InChI Key: NHNJRRTWOCABHB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride typically involves the reaction of morpholine derivatives with cyclopentanone under specific conditions. One common method includes the use of 1,2-amino alcohols and their derivatives as starting materials . The process generally involves a sequence of coupling, cyclization, and reduction reactions. Industrial production methods may involve the use of transition metal catalysis to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride can be compared with other similar compounds, such as:

    Morpholine: A simpler compound with a similar structure but lacking the cyclopentanone moiety.

    Cyclopentanone derivatives: Compounds that contain the cyclopentanone ring but differ in the substituents attached to it.

The uniqueness of this compound lies in its combination of the morpholine and cyclopentanone structures, which imparts specific chemical and biological properties .

Biological Activity

2-(Morpholin-3-yl)cyclopentan-1-one hydrochloride is a compound with potential biological significance, particularly in medicinal chemistry. Its structure, which includes a morpholine ring, suggests possible interactions with various biological targets, making it a candidate for further investigation in drug development and therapeutic applications.

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1443982-02-2
  • Molecular Formula : C_9H_15ClN_2O

The mechanism of action for this compound is not fully elucidated in the literature; however, its structural features suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways. Morpholine derivatives often exhibit activity related to neurotransmitter modulation or enzyme inhibition.

Anticancer Properties

Recent studies have explored the anticancer potential of morpholine derivatives. For instance, compounds similar to 2-(Morpholin-3-yl)cyclopentan-1-one have shown promising results in inhibiting cancer cell proliferation.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)TBD
SorafenibMCF-7 (Breast Cancer)7.55 ± 0.40
Other Morpholine DerivativesVariousRange from 8.38 to 125.26

In one study, morpholine-containing compounds exhibited significant cytotoxicity against the MCF-7 cell line, indicating potential for further development as anticancer agents .

Neuroprotective Effects

There is emerging evidence suggesting that morpholine derivatives may also possess neuroprotective properties. For example, compounds with similar structural motifs have been reported to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

A notable case study involved the evaluation of various morpholine derivatives for their biological activity against different cancer cell lines. The results indicated that modifications to the morpholine structure could enhance anticancer activity:

  • Study on MCF-7 Cells : A series of morpholine derivatives were tested against MCF-7 cells, revealing IC50 values ranging from 8.38 µM to over 100 µM, depending on the specific substituents on the morpholine ring.
  • Mechanistic Insights : Molecular docking studies suggested that these compounds might bind effectively to key enzymatic targets involved in cancer progression .

Properties

IUPAC Name

2-morpholin-3-ylcyclopentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9-3-1-2-7(9)8-6-12-5-4-10-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNJRRTWOCABHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2COCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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